
2-tert-butyl-N-methylcyclopentan-1-amine
Übersicht
Beschreibung
Wirkmechanismus
The exact mechanism of action of 2-tert-butyl-N-methylcyclopentan-1-amine is not fully understood, but it is known to interact with the sigma-1 receptor. This receptor is located in various parts of the body, including the brain, heart, and immune system. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been shown to modulate the activity of the sigma-1 receptor, which may be responsible for its effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful in the treatment of chronic pain. It has also been shown to have antidepressant effects, possibly through its interaction with the sigma-1 receptor. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-tert-butyl-N-methylcyclopentan-1-amine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butyl-N-methylcyclopentan-1-amine. One direction is the development of drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders. Another direction is the study of the role of this compound in other physiological processes, such as immune function and metabolism. Additionally, the development of new synthesis methods for this compound may lead to improved purity and yield, which could make it more accessible to researchers.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have various biochemical and physiological effects, including analgesic and antidepressant effects. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of this compound, including the development of drugs that target the sigma-1 receptor and the study of its role in other physiological processes.
Wissenschaftliche Forschungsanwendungen
TBuMcPA has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. One of the most significant applications of 2-tert-butyl-N-methylcyclopentan-1-amine is in the study of the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes such as pain perception, memory, and mood regulation. This compound has been used to study the role of the sigma-1 receptor in these processes and to develop drugs that target this receptor.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-5-7-9(8)11-4/h8-9,11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGFRIGTQDSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)
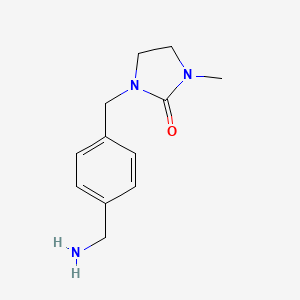
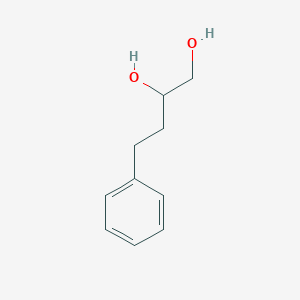
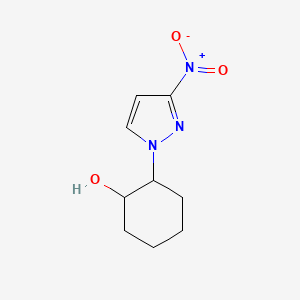
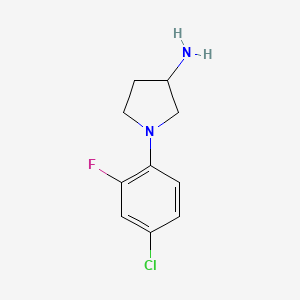
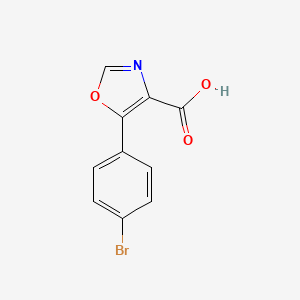
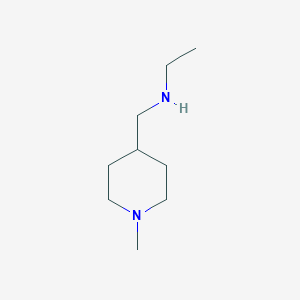
![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)
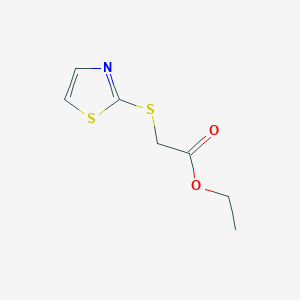
![3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine](/img/structure/B3225472.png)

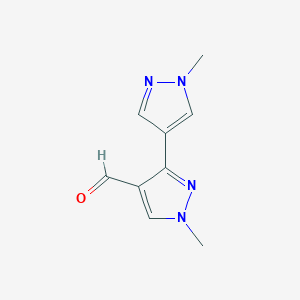
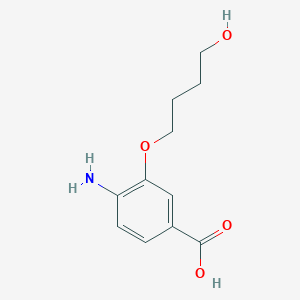
![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)